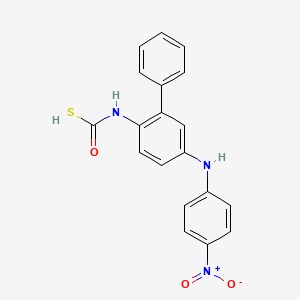

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamothioic acid, (4-((4-nitrophenyl)amino)phenyl)-, O-phenyl ester is a chemical compound with the molecular formula C19H15N3O3S . It has a molecular weight of 365.41 .

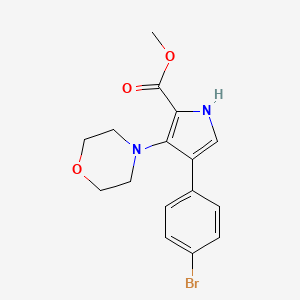

Molecular Structure Analysis

The molecular structure of this compound consists of a carbamothioic acid core, which is attached to a phenyl group through an ester linkage . The carbamothioic acid core is further substituted with a 4-nitrophenylamino phenyl group .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 534.3±60.0 °C and a predicted density of 1.404±0.06 g/cm3 . Its pKa is predicted to be 11.58±0.70 .科学的研究の応用

Eco-Friendly Synthesis and Biological Evaluation

A study by Warekar et al. (2016) explored the eco-friendly synthesis of derivatives related to carbamothioic acid for antimycobacterial activity. Their research highlights the compound's potential in developing treatments for tuberculosis.

Enantioselective Preparation of Dihydropyrimidones

In the research by Goss et al. (2009), the focus was on the enantioselective preparation of dihydropyrimidones, showcasing the compound's relevance in creating chiral molecules essential in medicinal chemistry.

α-Amino Acid Synthesis

The study by Seebach et al. (1987) presented a novel principle for α-amino acid synthesis using carbamothioic acid derivatives. This research underscores the compound's utility in amino acid and peptide synthesis.

Synthesis of (Aminophenyl)carbamic Acid Esters

The work of Garofalo et al. (2011) developed a novel protocol for synthesizing various (aminophenyl)carbamic acid esters, highlighting the compound's role in facilitating efficient chemical syntheses.

Hydrolysis of Phenyl Esters

Bauerová and Ludwig (2000) investigated the kinetics of base-catalyzed hydrolysis of phenyl esters, including those related to carbamothioic acid. Their findings contribute to understanding reaction mechanisms in organic chemistry.

Chemoenzymatic Synthesis of GABA Analogues

Felluga et al. (2005) demonstrated the chemoenzymatic synthesis of GABA analogues using carbamothioic acid derivatives, showing its potential in synthesizing neuroactive compounds.

Antitubercular Activity of Related Compounds

Mori et al. (2022) explored antimycobacterial agents related to carbamothioic acid, providing insights into new treatments for tuberculosis.

Crystal Structure Analysis

Kuleshova et al. (2003) studied the crystal structures of derivatives of carbamothioic acid, contributing to the field of crystallography and material science.

Pharmacological Applications

Atwal et al. (1987) synthesized and evaluated calcium channel blockers derived from carbamothioic acid, indicating its potential in cardiovascular pharmacology.

Hydrolysis Catalyzed by Nucleotide Phosphodiesterase

Kelly et al. (1975) researched the hydrolysis of esters related to carbamothioic acid, shedding light on biochemical reaction mechanisms.

Active Esters in Peptide Synthesis

Bodanszky (1979) discussed the development of active esters, including those related to carbamothioic acid, in peptide synthesis, highlighting its role in synthesizing biologically active peptides.

特性

IUPAC Name |

[4-(4-nitroanilino)-2-phenylphenyl]carbamothioic S-acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c23-19(26)21-18-11-8-15(12-17(18)13-4-2-1-3-5-13)20-14-6-9-16(10-7-14)22(24)25/h1-12,20H,(H2,21,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEACVJXGZMTIIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232430 |

Source

|

| Record name | Phenithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83538-74-3 |

Source

|

| Record name | Phenithionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083538743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenithionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)

![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)

![N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B1241525.png)

![2-[4-[(E)-2-(2-methylphenyl)ethenyl]anilino]benzoic acid](/img/structure/B1241526.png)

![6-(4-Benzylpiperazino)pyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B1241527.png)